molecular formula C20H22ClN3O3 B2615301 2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2309314-11-0

2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2615301
CAS No.: 2309314-11-0
M. Wt: 387.86
InChI Key: QFGHGIBQTYMRJR-UHFFFAOYSA-N
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Description

2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a chlorophenoxy group, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps:

  • Formation of the Chlorophenoxy Acetyl Intermediate

      Reaction: 3-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine.

      Conditions: The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions.

  • Piperidine Derivative Formation

      Reaction: The chlorophenoxy acetyl intermediate is then reacted with piperidine.

      Conditions: This step is typically performed in an organic solvent like dichloromethane at room temperature.

  • Cyclopropyl Dihydropyridazinone Formation

      Reaction: The piperidine derivative is then reacted with cyclopropyl hydrazine and a suitable aldehyde or ketone.

      Conditions: This step often requires heating under reflux conditions in a solvent such as ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the site of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction can convert ketones to alcohols or amides to amines.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide or potassium cyanide.

      Products: Substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes, which can be crucial in understanding metabolic pathways.

Medicine

    Pharmaceutical Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry

    Chemical Intermediates: Used in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: Similar structure but with a different position of the chlorine atom.

    2-{1-[2-(3-Bromophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The unique positioning of the chlorophenoxy group and the specific configuration of the piperidine and dihydropyridazinone rings contribute to the distinct biological activity and chemical properties of 2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[1-[2-(3-chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-15-2-1-3-17(12-15)27-13-20(26)23-10-8-16(9-11-23)24-19(25)7-6-18(22-24)14-4-5-14/h1-3,6-7,12,14,16H,4-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGHGIBQTYMRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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